Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate
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Overview
Description
Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of phenylformamide with a pyrimidinylamine derivative, followed by esterification with methyl acrylate under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic and heterocyclic sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action for Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their applications in medicinal chemistry.
Phenylformamides: Structurally related and used in similar synthetic applications.
Pyrimidinylamines: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H14N4O3 |
---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
methyl 2-benzamido-3-(pyrimidin-2-ylamino)prop-2-enoate |
InChI |
InChI=1S/C15H14N4O3/c1-22-14(21)12(10-18-15-16-8-5-9-17-15)19-13(20)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,20)(H,16,17,18) |
InChI Key |
JHVVLWHTDUYNPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CNC1=NC=CC=N1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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